Benzene-1,3,5-triamine
Overview
Description
Benzene-1,3,5-triamine derivatives have been extensively studied due to their versatile applications in various scientific disciplines. These compounds, characterized by their benzene core and functional groups attached at the 1, 3, and 5 positions, exhibit unique properties that make them suitable for applications in supramolecular chemistry, electrochemical processes, catalysis, polymer science, and materials chemistry.
Synthesis Analysis
The synthesis of benzene-1,3,5-triamine derivatives involves various strategies, including trimerization reactions, condensation reactions, and multi-step synthetic processes. For instance, the synthesis of 1,3,5-tris(oligothienyl)benzenes was achieved through an efficient trimerization reaction . Another example is the preparation of 1,3,5-Tris(hydrogensulfato) benzene (THSB) from phloroglucinol and chlorosulfonic acid, which was used as a catalyst for the synthesis of bis(pyrazol-5-ols) . Additionally, a new triamine monomer was synthesized by a three-step process involving hydroquinone, 1-chloro-4-nitrobenzene, and 1,3,5-trichlorobenzene, which was then polymerized into hyperbranched polyimides .
Molecular Structure Analysis
The molecular structures of benzene-1,3,5-triamine derivatives are characterized by their symmetrical substitution patterns, which can lead to interesting supramolecular arrangements. For example, 1,3,5-tris(4-cyanobenzoyl)benzene exhibits concomitant polymorphism with distinct isomeric solid-state networks . The structural investigation of a symmetrically trisubstituted benzene derivative with propiolic acid side arms revealed the formation of a 12-membered hydrogen-bonded ring motif .
Chemical Reactions Analysis
Benzene-1,3,5-triamine derivatives participate in various chemical reactions, including electropolymerization and cross-coupling reactions. The electropolymerization of 1,3,5-tris(oligothienyl)benzenes with bithiophene led to the development of conducting polymers . Cross-coupling reactions were employed in the synthesis of multiferrocenyl-functionalized cyclic systems, demonstrating the versatility of these compounds in forming complex organometallic species .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzene-1,3,5-triamine derivatives are influenced by their molecular structures. The hyperbranched polyimides derived from the triamine monomer exhibited good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 230 to 260°C . The electrochemical properties of these compounds have been studied, revealing their potential in the development of new materials with specific electronic characteristics .
Scientific Research Applications
4. Synthesis of Phloroglucinol
- Methods of Application : A modern synthesis of phloroglucinol involves hydrolysis of benzene-1,3,5-triamine and its derivatives .
6. Production of Functional Multicomponent Biomaterials
- Methods of Application : The approach starts from commercially available 5-aminoisophthalic acid, which eliminates the statistical reactions and reduces the number of synthetic steps .
- Results : The inversed amide BTAs (iBTAs) form intermolecular hydrogen bonds and assemble into supramolecular polymers, like previously used symmetrical BTAs .
7. Wetting and Frothing Agents
- Application Summary : Benzene-1,3,5-triamine is used in the production of wetting and frothing agents .
8. Photographic Developers
9. Organic Reactions
Safety And Hazards
Benzene-1,3,5-triamine may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of eye contact, rinse cautiously with water for at least 15 minutes and consult a physician .
Future Directions
Recent research has shown that the replacement of O in benzene-1,3,5-triamides with the larger chalcogens S or Se enhances the stability of the corresponding hydrogen-bonded polymers due to two unexpected reasons: i) the monomers have a better geometrical fit, and ii) can engage in stronger covalent and dispersion interactions . This suggests potential future directions for the development of new materials based on Benzene-1,3,5-triamine.
properties
IUPAC Name |
benzene-1,3,5-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-4-1-5(8)3-6(9)2-4/h1-3H,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHKINMPYFJSCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059362 | |
Record name | 1,3,5-Benzenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene-1,3,5-triamine | |
CAS RN |
108-72-5 | |
Record name | 1,3,5-Triaminobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Benzenetriamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | s-Triaminobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 1,3,5-Benzenetriamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Benzenetriamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3,5-triamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3,5-BENZENETRIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/279H5WFH84 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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